molecular formula C8H3ClF4N2 B14999082 7-Chloro-3-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine

7-Chloro-3-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine

Cat. No.: B14999082
M. Wt: 238.57 g/mol
InChI Key: MOSUTOIHXLHRDS-UHFFFAOYSA-N
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Description

7-Chloro-3-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. This compound is characterized by the presence of a chloro, fluoro, and trifluoromethyl group attached to the imidazo[1,2-a]pyridine scaffold. Imidazo[1,2-a]pyridines are known for their wide range of applications in medicinal chemistry and material science due to their unique structural and electronic properties .

Preparation Methods

The synthesis of 7-Chloro-3-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine can be achieved through various synthetic routes. One common method involves the direct trifluoromethylation of imidazo[1,2-a]pyridine derivatives using an electrophilic trifluoromethylating reagent based on a sulfonium ylide skeleton. This reaction occurs under mild conditions and is tolerant of various functional groups . Another approach involves a one-pot, three-component reaction of aryl ketones with 2-amino-N-heterocycles and dimethyl sulfoxide as a methylene donor in the presence of potassium persulfate and a catalytic amount of iodine .

Mechanism of Action

The mechanism of action of 7-Chloro-3-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound’s unique structural features allow it to bind to and inhibit the activity of certain enzymes and proteins, leading to its biological effects. For example, in medicinal chemistry, it may inhibit the growth of Mycobacterium tuberculosis by targeting specific enzymes involved in bacterial cell wall synthesis .

Comparison with Similar Compounds

7-Chloro-3-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine can be compared with other imidazo[1,2-a]pyridine derivatives, such as:

The uniqueness of this compound lies in its specific combination of chloro, fluoro, and trifluoromethyl groups, which confer distinct electronic and steric properties that enhance its biological activity and chemical reactivity.

Properties

Molecular Formula

C8H3ClF4N2

Molecular Weight

238.57 g/mol

IUPAC Name

7-chloro-3-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C8H3ClF4N2/c9-4-1-2-15-5(3-4)14-6(7(15)10)8(11,12)13/h1-3H

InChI Key

MOSUTOIHXLHRDS-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=NC(=C2F)C(F)(F)F)C=C1Cl

Origin of Product

United States

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